Nitroscanate

Catalog No.
S537295
CAS No.
19881-18-6
M.F
C13H8N2O3S
M. Wt
272.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroscanate

CAS Number

19881-18-6

Product Name

Nitroscanate

IUPAC Name

1-isothiocyanato-4-(4-nitrophenoxy)benzene

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H

InChI Key

SVMGVZLUIWGYPH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-nitro-4'-isothiocyanodiphenyl ether, GS 23654, Lapatol, nitroscanate

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Nitroscanate is 272.0256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nitroscanate (1-isothiocyanato-4-(4-nitrophenoxy)benzene) is a broad-spectrum diphenyl ether anthelmintic utilized primarily in veterinary medicine to target gastrointestinal nematodes and cestodes. Unlike standard therapies that disrupt calcium channels or bind to tubulin, nitroscanate functions as a potent uncoupler of oxidative phosphorylation in parasite mitochondria, severely depleting ATP production [1]. This distinct mechanism of action makes it a highly valuable active pharmaceutical ingredient (API) for formulators seeking to bypass established resistance pathways. From a procurement perspective, the compound's physical properties—specifically its near-total insolubility in water—dictate that raw material sourcing must strictly evaluate particle size distribution, as bioavailability and therapeutic safety are entirely dependent on proper micronization[2].

Substituting nitroscanate with standard in-class anthelmintics like praziquantel is increasingly unviable due to the documented rise of clinical resistance in zoonotic cestodes such as Dipylidium caninum [1]. When standard therapies fail, formulators cannot simply rely on generic substitutions without a mechanism switch. Furthermore, within nitroscanate procurement itself, substituting micronized API with coarse or non-micronized generic forms results in a catastrophic loss of bioavailability. Coarse nitroscanate requires up to an 8-fold increase in dosage to achieve comparable parasitic clearance, drastically narrowing the therapeutic index and increasing the risk of gastrointestinal toxicity[2]. Consequently, buyers must specify micronized grades (nominal particle size 2–3 µm) to ensure efficacy and regulatory compliance.

Complete Clearance of Praziquantel-Resistant Cestodes

In clinical cases of Dipylidium caninum exhibiting absolute resistance to praziquantel and epsiprantel, nitroscanate demonstrated superior rescue efficacy. While repeated high doses of praziquantel (up to 20 mg/kg) failed to clear the infection, a single oral dose of nitroscanate achieved complete elimination of the parasite[1].

Evidence DimensionEfficacy against resistant D. caninum
Target Compound DataNitroscanate (100% clearance at ~47-50 mg/kg)
Comparator Or BaselinePraziquantel (0% clearance despite repeated 20 mg/kg dosing)
Quantified DifferenceAbsolute clearance vs. total failure
ConditionsIn vivo canine infection model with confirmed praziquantel resistance

Justifies the procurement of nitroscanate as a critical API for next-generation veterinary dewormers targeting resistant tapeworm strains.

Particle Size Impact on Dosing Efficiency and Efficacy

The physical form of nitroscanate heavily dictates its therapeutic viability. Field trials demonstrated that a micronized formulation (2-3 µm) achieved a 98.3% reduction in Echinococcus granulosus burden at a single dose of 50 mg/kg. In contrast, a coarse particle formulation required a massive 400 mg/kg total dose (two 200 mg/kg doses) just to reach a 94.1% reduction [1].

Evidence DimensionDose required for >94% E. granulosus reduction
Target Compound DataMicronized Nitroscanate (50 mg/kg single dose, 98.3% reduction)
Comparator Or BaselineCoarse Nitroscanate (400 mg/kg total dose, 94.1% reduction)
Quantified Difference8-fold reduction in required dose with higher efficacy
ConditionsIn vivo canine field trials

Dictates raw material specifications; buyers must source strictly micronized API to ensure the therapeutic index remains safe for veterinary use.

Superiority over Niclosamide in Echinococcosis Control

In long-term field trials aimed at controlling cysticercosis and hydatidosis, nitroscanate proved significantly more effective than niclosamide. While a 50 mg/kg regimen of niclosamide had little effect on the prevalence of Taenia hydatigena and lacked lethal effects against E. granulosus, the introduction of nitroscanate at 100 mg/kg successfully interrupted the endemic cycle and cleared the pathogens from the host population[1].

Evidence DimensionField efficacy against E. granulosus and T. hydatigena
Target Compound DataNitroscanate (High lethality, interrupted endemic cycle at 100 mg/kg)
Comparator Or BaselineNiclosamide (Little to no lethal effect at 50 mg/kg)
Quantified DifferenceSuccessful population clearance vs. endemic failure
Conditions13-year longitudinal field trial (Styx Field Trial)

Provides a quantitative rationale for selecting nitroscanate over niclosamide for broad-spectrum tapeworm control programs.

Formulation of Rescue Therapeutics for Resistant Parasites

Directly utilizing nitroscanate's unique oxidative phosphorylation uncoupling mechanism to formulate treatments for praziquantel-resistant Dipylidium caninum in companion animals, providing a critical alternative when standard isoquinoline-pyrazines fail[1].

Development of Micronized Broad-Spectrum Dewormers

Sourcing 2-3 µm micronized nitroscanate API to manufacture single-dose canine anthelmintics, balancing high efficacy (>98%) with a wide safety margin to avoid the gastrointestinal toxicity associated with coarse formulations [2].

Implementation in Echinococcosis Eradication Programs

Deploying nitroscanate-based monthly preventatives in field programs and wildlife baiting where older agents like niclosamide or bunamidine have historically failed to provide lethal efficacy against E. granulosus [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

272.02556330 Da

Monoisotopic Mass

272.02556330 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

110.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P4IE5B6D6U

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (92.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19881-18-6

Wikipedia

Nitroscanate

Dates

Last modified: 08-15-2023
1: Flores-Crespo J, Flores-Crespo R, Ibarra-Velarde F, Vera-Montenegro Y. [Evaluation of 4 vermifuges against Bothriocephalus acheilognathi in carp]. Rev Latinoam Microbiol. 1994 Jul-Sep;36(3):197-203. Spanish. PubMed PMID: 7709095.
2: Genchi C, Traldi G, Manfredi MT. Field trials of the anthelmintic efficacy of nitroscanate and mebendazole in dogs. Vet Rec. 1990 Jan 27;126(4):77-80. PubMed PMID: 2309388.
3: Gönenç B, Sarimehmetoğlu HO. Continuous feed medication with nitroscanate for the removal of Hymenolepis nana in naturally infected mice and rats. Dtsch Tierarztl Wochenschr. 2001 Oct;108(10):434-6. PubMed PMID: 11721592.
4: Craig TM, Mercer SH, Wade CG, Lynn RC. Efficacy of nitroscanate against naturally acquired infection with Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs. Am J Vet Res. 1991 Apr;52(4):574-5. PubMed PMID: 2053726.
5: Bowman DD, Lin DS, Johnson RC, Lynn RC, Hepler DI, Stansfield DG. Effects of nitroscanate on adult Taenia pisiformis in dogs with experimentally induced infections. Am J Vet Res. 1991 Sep;52(9):1542-4. PubMed PMID: 1835326.
6: Tojo JL, Santamarina MT. Oral pharmacological treatments for parasitic diseases of rainbow trout Oncorhynchus mykiss. II. Gyrodactylus sp. Dis Aquat Organ. 1998 Jul 30;33(3):187-93. PubMed PMID: 9745715.
7: Juneja TR, Talukdar A, Gupta RL. Mutagenicity of sulfoscanate: a comparative study. Mutat Res. 2002 Jul 25;518(2):155-61. PubMed PMID: 12113767.
8: Richards RJ, Somerville JM. Field trials with nitroscanate against cestodes and nematodes in dogs. Vet Rec. 1980 Apr 12;106(15):332-5. PubMed PMID: 6990596.
9: Gupta RL, Kaur IP, Juneja TR. Genotoxicity of potential metabolites of nitroscanate--an antischistosomal drug. Mutat Res. 1995 Dec;335(3):235-43. PubMed PMID: 8524338.
10: Bachmann J, Somerville JM. [Tolerance of nitroscanate in dogs]. Schweiz Arch Tierheilkd. 1981 Sep;123(9):491-4. German. PubMed PMID: 7302556.
11: Gemmell MA. The Styx Field Trial: effect of treatment of the definitive host for tapeworms on larval forms in the intermediate host. Bull World Health Organ. 1978;56(3):433-43. PubMed PMID: 308408; PubMed Central PMCID: PMC2395586.
12: Gupta RL, Kaur IP, Juneja TR. Mutagenicity of nitroscanate, an antischistosomal drug. Mutat Res. 1995 Jun;334(3):273-81. PubMed PMID: 7753091.
13: Gemmell MA, Johnstone PD, Oudemans G. The effect of nitroscanate tablets of Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1979 Sep;27(2):255-7. PubMed PMID: 523820.
14: Gemmell MA, Oudemans G. The effect of nitroscanate on Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1975 Sep;19(2):217-9. PubMed PMID: 1172624.
15: Gemmel MA, Johnstone PD, Oudemans G. The effect of micronised nitroscanate on Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1977 May;22(3):391-2. PubMed PMID: 877440.
16: Tojo JL, Santamarina MT. Oral pharmacological treatments for parasitic diseases of rainbow trout Oncorhynchus mykiss. I: Hexamita salmonis. Dis Aquat Organ. 1998 May 14;33(1):51-6. PubMed PMID: 9653458.
17: Genchi C, Traldi G, Manfredi MT. Field trials of nitroscanate and mebendazole in dogs. Vet Rec. 1990 Jul 7;127(1):24. PubMed PMID: 2385917.
18: Godfrey C. Vomiting after anthelmintic. Vet Rec. 1979 Apr 7;104(14):328. PubMed PMID: 552700.
19: Jacobs DE. Control of Toxocara canis in puppies: a comparison of screening techniques and evaluation of a dosing programme. J Vet Pharmacol Ther. 1987 Mar;10(1):23-9. PubMed PMID: 3586119.
20: Hopkins TJ. Efficacy of a tablet containing pyrantel embonate, febantel and praziquantel against T canis in dogs. Vet Rec. 1991 Apr 6;128(14):331. PubMed PMID: 2063526.

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